molecular formula C28H26N2O5S B12016143 Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate

Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate

Cat. No.: B12016143
M. Wt: 502.6 g/mol
InChI Key: VTIXDSMLTSTSKQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C28H26N2O5S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Naphthyloxy Group: This step involves the reaction of the thiophene derivative with 1-naphthol in the presence of a suitable acylating agent, such as acetyl chloride, to form the naphthyloxyacetyl group.

    Amidation Reaction: The intermediate product is then reacted with an amine, such as 2-toluidine, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon with hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The naphthyloxy and thiophene groups can facilitate binding to hydrophobic pockets in proteins, while the amide and ester functionalities can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate can be compared to other thiophene-based compounds, such as:

  • Ethyl 5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
  • Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate

These compounds share similar structural motifs but differ in the substituents on the thiophene ring and the nature of the acyl groups.

Properties

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[(2-naphthalen-1-yloxyacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C28H26N2O5S/c1-4-34-28(33)24-18(3)25(26(32)29-21-14-8-5-10-17(21)2)36-27(24)30-23(31)16-35-22-15-9-12-19-11-6-7-13-20(19)22/h5-15H,4,16H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

VTIXDSMLTSTSKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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